molecular formula C₃₁H₂₆D₇N₃O₆S B1141256 Zafirlukast-d7 CAS No. 1217174-18-9

Zafirlukast-d7

Cat. No. B1141256
CAS RN: 1217174-18-9
M. Wt: 582.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

These areas highlight the diverse research avenues for Zafirlukast-d7, from mitochondrial function to inflammation modulation. Researchers continue to explore its potential in various contexts, aiming to improve patient outcomes. 🌟

Mechanism of Action

Target of Action

Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .

Mode of Action

Zafirlukast-d7 acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

The primary biochemical pathway affected by Zafirlukast-d7 is the leukotriene pathway . By blocking the CysLT1 receptors, Zafirlukast-d7 prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .

Pharmacokinetics

Zafirlukast-d7, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .

Result of Action

The molecular and cellular effects of Zafirlukast-d7’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .

properties

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-WRQTXKASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zafirlukast-d7

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